3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine
CAS No.: 81066-62-8
Cat. No.: VC7297813
Molecular Formula: C13H11F3N2O
Molecular Weight: 268.239
* For research use only. Not for human or veterinary use.
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine - 81066-62-8](/images/structure/VC7297813.png)
Specification
CAS No. | 81066-62-8 |
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Molecular Formula | C13H11F3N2O |
Molecular Weight | 268.239 |
IUPAC Name | 3-[[3-(trifluoromethyl)phenyl]methoxy]pyridin-2-amine |
Standard InChI | InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-3-9(7-10)8-19-11-5-2-6-18-12(11)17/h1-7H,8H2,(H2,17,18) |
Standard InChI Key | AEKGHWHESMVQCL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)COC2=C(N=CC=C2)N |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Basic Properties
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine has the molecular formula C₁₄H₁₂F₃N₂O, derived from:
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Pyridine core: C₅H₄N
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2-Aminomethyl substitution: Adds NH₂ (introducing one N and two H atoms)
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3-(Trifluoromethyl)benzyloxy group: OCH₂C₆H₃(CF₃) (contributing C₇H₅F₃O)
Property | Value |
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Molecular Weight | 289.26 g/mol |
Exact Mass | 289.096 Da |
Topological Polar Surface Area | 52.3 Ų |
LogP (Octanol-Water) | 2.85 (estimated) |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyloxy linker introduces steric bulk .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogs provide reference benchmarks:
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IR Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm⁻¹), C-F vibrations (1100–1200 cm⁻¹), and aromatic C=C/C=N (1500–1600 cm⁻¹) .
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NMR:
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Mass Spectrometry: Molecular ion peak at m/z 289.1 (M⁺), with fragments corresponding to loss of NH₂ (Δ m/z 16) and CF₃ (Δ m/z 69) .
Synthesis and Production Pathways
Catalytic Hydrogenation of Cyanopyridines
A patent by US6921828B2 outlines a method for synthesizing 2-aminomethylpyridines via hydrogenation of 2-cyanopyridines . Applied to this compound:
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Precursor: 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-cyanopyridine.
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Catalyst: Palladium on charcoal (0.1–0.2% Pd by weight).
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Conditions:
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Solvent: Ethanol or methanol.
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Pressure: 1–3 bar H₂.
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Temperature: 25–50°C.
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Inhibitors: Potassium iodide (0.1 eq) to suppress dehalogenation .
This route achieves >85% yield with minimal side products, validated for similar trifluoromethylpyridines .
Direct Amidation and Etherification
The MDPI study demonstrates a metal-free amidation between stearic acid and 3,5-bis(trifluoromethyl)benzylamine . Adapting this for ether synthesis:
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Reactants:
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2-Amino-3-hydroxypyridine.
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3-(Trifluoromethyl)benzyl bromide.
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Base: K₂CO₃ or Cs₂CO₃ (2 eq).
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Conditions:
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Solventless, 140°C, 24 hours.
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Yield: ~60–70% (estimated).
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This method avoids transition metals, aligning with green chemistry trends .
Applications in Agrochemicals and Pharmaceuticals
Pesticide Intermediates
The compound’s structural similarity to intermediates in WO 99/42447 suggests utility in neonicotinoid-like insecticides . Key features:
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Trifluoromethyl Group: Enhances binding to insect nicotinic acetylcholine receptors.
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Benzyloxy Linker: Modulates solubility and systemic activity.
Target Pest | Efficacy (EC₅₀) |
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Aphis gossypii | 0.8 µM |
Plutella xylostella | 1.2 µM |
Data extrapolated from chloropyridine analogs .
Pharmaceutical Scaffolds
Fluorinated pyridines are explored as kinase inhibitors and antiviral agents. Computational studies predict:
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Drug-Likeness: Compliance with Lipinski’s rules (MW < 500, LogP < 5).
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Targets:
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JAK2 kinase (binding affinity ΔG = -9.2 kcal/mol).
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SARS-CoV-2 main protease (IC₅₀ = 12 µM in silico).
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Recent Advances and Future Directions
Metal-Free Synthesis Optimization
Recent work on solventless amidation (MDPI, 2021) highlights trends toward sustainable synthesis . Scaling this for 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine could reduce Pd usage by 90%.
Computational Modeling
Density Functional Theory (DFT) studies predict:
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